molecular formula C36H58O7S2.2H3N<br>C36H64N2O7S2 B15192041 Benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt CAS No. 68039-04-3

Benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt

Cat. No.: B15192041
CAS No.: 68039-04-3
M. Wt: 701.0 g/mol
InChI Key: RAADQVAEZDYMOL-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt is a complex organosulfur compound. It is a derivative of benzenesulfonic acid, which is known for its strong acidic properties and high solubility in water. This compound is particularly interesting due to its unique structure, which includes a phenoxy group, a monosulfo didodecyl chain, and a diammonium salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt typically involves the sulfonation of benzene derivatives. The process begins with the reaction of benzene with concentrated sulfuric acid to form benzenesulfonic acid. This is followed by the introduction of a phenoxy group through a nucleophilic substitution reaction. The monosulfo didodecyl chain is then attached via a sulfonation reaction, and the final product is neutralized with diammonium to form the diammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained around 150-200°C and pressures adjusted to optimize the sulfonation and substitution reactions. The final product is purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.

Major Products

    Oxidation: Quinones and sulfonates.

    Reduction: Sulfonates and phenols.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including esterification and polymerization.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Industry: Utilized in the production of detergents, surfactants, and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Molecular Targets: It interacts with enzymes and proteins, altering their activity and function.

    Pathways Involved: It can inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The parent compound, known for its strong acidity and solubility.

    Phenylsulfonic acid: Similar structure but lacks the phenoxy and didodecyl groups.

    p-Toluenesulfonic acid: A common sulfonic acid used in organic synthesis.

Uniqueness

Benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt is unique due to its combination of a phenoxy group, a long alkyl chain, and a diammonium salt, which imparts distinct amphiphilic properties and enhances its utility in various applications.

Properties

CAS No.

68039-04-3

Molecular Formula

C36H58O7S2.2H3N
C36H64N2O7S2

Molecular Weight

701.0 g/mol

IUPAC Name

diazanium;3,4-didodecyl-2-(2-sulfonatophenoxy)benzenesulfonate

InChI

InChI=1S/C36H58O7S2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-25-31-29-30-35(45(40,41)42)36(43-33-27-23-24-28-34(33)44(37,38)39)32(31)26-22-20-18-16-14-12-10-8-6-4-2;;/h23-24,27-30H,3-22,25-26H2,1-2H3,(H,37,38,39)(H,40,41,42);2*1H3

InChI Key

RAADQVAEZDYMOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC2=CC=CC=C2S(=O)(=O)[O-])CCCCCCCCCCCC.[NH4+].[NH4+]

Origin of Product

United States

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